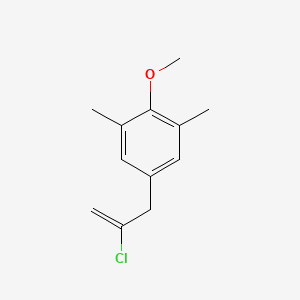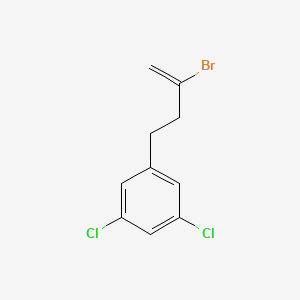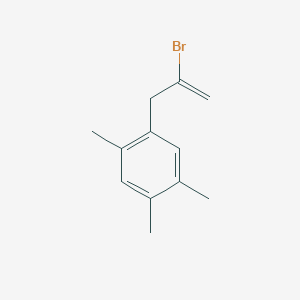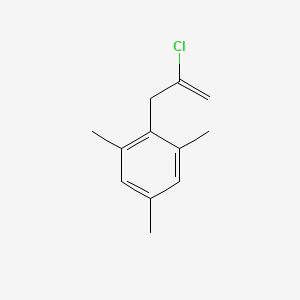
5-(4-Isopropylphenyl)-3-methyl-5-oxovaleric acid
Descripción general
Descripción
“4-Isopropylphenol” is an organic compound with the formula (CH3)2CHC6H4OH. The molecule consists of an isopropyl group affixed to the para (p-) position of phenol. The compound, a white solid, is produced by the alkylation of phenol with propylene and is relevant to the production of the commodity chemical bisphenol A (BPA) .
Synthesis Analysis
The preparation of isopropylphenols, which could be related to your compound, has been well developed by alkylation of phenol and various cresols with propylene . Depending on the catalysts and conditions, products can include, aside from 4-isopropylphenol, 2-isopropylphenol, 2,6-diisopropylphenol, and 2,4,6-2-triisopropylphenol .
Molecular Structure Analysis
The molecular structure of “4-Isopropylphenol” consists of an isopropyl group affixed to the para (p-) position of phenol . For more specific structural analysis of “5-(4-Isopropylphenyl)-3-methyl-5-oxovaleric acid”, specialized software or databases would be needed.
Mecanismo De Acción
The exact mechanism of action of 5-(4-Isopropylphenyl)-3-methyl-5-oxovaleric acid acid is not fully understood. However, it is believed to exert its effects through the activation of the peroxisome proliferator-activated receptor gamma (PPARγ). PPARγ is a nuclear receptor that plays a crucial role in the regulation of glucose and lipid metabolism, as well as inflammation.
Biochemical and Physiological Effects:
This compound acid has been shown to have a range of biochemical and physiological effects. It has been found to inhibit the production of inflammatory cytokines such as TNF-α and IL-6, as well as the expression of cyclooxygenase-2 (COX-2). Additionally, this compound acid has been shown to induce apoptosis in cancer cells and inhibit angiogenesis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-(4-Isopropylphenyl)-3-methyl-5-oxovaleric acid acid has several advantages for use in lab experiments. It is relatively easy to synthesize and has been shown to have potent biological activity. However, like many synthetic compounds, it has limitations. This compound acid can be expensive to produce, and its stability can be an issue in certain experimental conditions.
Direcciones Futuras
There are several potential future directions for research involving 5-(4-Isopropylphenyl)-3-methyl-5-oxovaleric acid acid. One area of interest is its potential use in the treatment of various inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, this compound acid may have applications in the treatment of various cancers, including breast and colon cancer. Further research is needed to fully understand the mechanism of action of this compound acid and its potential applications in various fields.
Aplicaciones Científicas De Investigación
5-(4-Isopropylphenyl)-3-methyl-5-oxovaleric acid acid has been the subject of various scientific studies due to its potential applications in drug development. It has been shown to exhibit anti-inflammatory and anti-tumor properties, making it a promising candidate for the treatment of various diseases. Additionally, this compound acid has been found to have insecticidal and herbicidal properties, making it a potential candidate for use in agriculture.
Propiedades
IUPAC Name |
3-methyl-5-oxo-5-(4-propan-2-ylphenyl)pentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O3/c1-10(2)12-4-6-13(7-5-12)14(16)8-11(3)9-15(17)18/h4-7,10-11H,8-9H2,1-3H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLZHUYHQLSYKJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(=O)CC(C)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501216392 | |
| Record name | β-Methyl-4-(1-methylethyl)-δ-oxobenzenepentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501216392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
951893-25-7 | |
| Record name | β-Methyl-4-(1-methylethyl)-δ-oxobenzenepentanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=951893-25-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | β-Methyl-4-(1-methylethyl)-δ-oxobenzenepentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501216392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















